2-(Allylthio)benzaldehyde

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

2-(Allylthio)benzaldehyde (CAS 64107-35-3, molecular formula C₁₀H₁₀OS, molecular weight 178.25) is an aromatic aldehyde bearing a sulfur-linked allyl substituent at the ortho position. This compound integrates two chemically orthogonal reactive centers—an electrophilic aldehyde carbonyl and a nucleophilic allyl thioether—enabling diverse synthetic transformations that are unattainable with simpler alkylthio or alkoxy analogs.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Cat. No. B14124371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylthio)benzaldehyde
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESC=CCSC1=CC=CC=C1C=O
InChIInChI=1S/C10H10OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2
InChIKeyYKYSQXWLXGPLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylthio)benzaldehyde: A Strategic Bifunctional Building Block with Dual Aldehyde and Allylthio Reactivity


2-(Allylthio)benzaldehyde (CAS 64107-35-3, molecular formula C₁₀H₁₀OS, molecular weight 178.25) is an aromatic aldehyde bearing a sulfur-linked allyl substituent at the ortho position . This compound integrates two chemically orthogonal reactive centers—an electrophilic aldehyde carbonyl and a nucleophilic allyl thioether—enabling diverse synthetic transformations that are unattainable with simpler alkylthio or alkoxy analogs. The ortho-allylthio substitution pattern, in particular, exerts a distinctive conformational bias on the aldehyde group, driven by repulsive lone-pair interactions between sulfur and the carbonyl oxygen, which can influence both spectroscopic signatures and reaction trajectories [1]. These structural features position 2-(allylthio)benzaldehyde as a versatile intermediate in medicinal chemistry, heterocycle synthesis, and the construction of sulfur-containing functional materials.

Beyond Generic Alkylthio Benzaldehydes: Why 2-(Allylthio)benzaldehyde Resists Simple Interchange


Substituting 2-(allylthio)benzaldehyde with a generic alkylthio benzaldehyde (e.g., methylthio or ethylthio analogs) or an allyloxy counterpart is not a chemically neutral decision. The allylthio group introduces both a unique π-system (the terminal alkene) for downstream functionalization (e.g., thiol-ene click chemistry, cross-metathesis) and a specific steric/electronic profile that alters the aldehyde group‘s conformational equilibrium relative to saturated alkylthio derivatives [1]. In 2-(alkylthio)benzaldehydes, the equilibrium between O-syn and O-trans conformers is exquisitely sensitive to the steric bulk of the alkyl group, which in turn affects the chemical shift and reactivity of the aldehydic proton [2]. The allylthio moiety, with its distinct geometry and electronic character, is therefore anticipated to produce a unique conformational distribution and reactivity fingerprint compared to its methylthio, ethylthio, or isopropylthio congeners. Furthermore, in biological contexts, the allylthio motif has been shown to confer superior antiviral activity compared to allylamino and propargylthio replacements in structurally related pharmacophores [3]. These non-transferable properties render direct substitution with a close analog a high-risk strategy for applications requiring precise molecular recognition or reactivity.

Quantitative Differentiation of 2-(Allylthio)benzaldehyde: A Comparative Evidence Guide for Scientific Procurement


Conformational Control of Aldehyde Orientation: Class-Level Inference from 2-(Alkylthio)benzaldehydes

In 2-(alkylthio)benzaldehydes, the O-syn conformation of the aldehyde group decreases progressively from 40% for the methyl analog to 0% for the tert-butyl analog in CCl₄ solution at 300 K, as determined by ¹H NMR [1]. The allyl group, being intermediate in steric bulk between an ethyl and an isopropyl group, is predicted to exhibit an O-syn population within this range, conferring a distinct conformational profile relative to the methylthio (40% O-syn) and tert-butylthio (0% O-syn) derivatives. This conformational tuning directly impacts the chemical shift of the aldehydic proton, which is known to be larger than that reported for any other benzaldehyde derivative in this solvent [2].

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Superior Antiviral Activity of Allylthio Motif Over Propargylthio and Allylamino Analogs in Thiadiazole Inhibitors

In a structure-activity relationship (SAR) study of 1,3-disubstituted urea-based inhibitors of Zika virus infection, derivatives bearing an allylthio moiety on the thiadiazole ring demonstrated higher antiviral activity overall compared to derivatives with allylamino or propargylthio substituents [1]. This head-to-head comparison across 50 synthesized derivatives highlights the privileged nature of the allylthio group in this pharmacophore class. While the parent scaffold differs from 2-(allylthio)benzaldehyde, the study provides direct quantitative evidence that the allylthio functionality confers a measurable biological advantage over closely related structural analogs.

Antiviral Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Predicted Synthetic Accessibility via Nucleophilic Aromatic Substitution of 2-Bromobenzaldehyde

A general method for the preparation of 2-alkylthiobenzaldehydes via reaction of 2-bromobenzaldehydes with the sodium salt of primary mercaptans in DMF has been reported, achieving yields ranging from 49% to 92% for various alkoxyl-substituted derivatives [1]. The reaction is facilitated by the activation effect of the aldehyde group on the ortho-bromine toward nucleophilic aromatic substitution. While specific yield data for 2-(allylthio)benzaldehyde are not provided in this study, the methodology is directly applicable to its synthesis using sodium allylthiolate. This route offers a practical alternative to direct allylation of benzaldehyde and enables access to a wide range of substituted analogs for library synthesis.

Organic Synthesis Methodology Process Chemistry

Enhanced Aldehydic Proton Deshielding Compared to Non-Sulfur Benzaldehydes

The chemical shift of the aldehydic proton in 2-(alkylthio)benzaldehydes is consistently larger than that reported for any other benzaldehyde derivative in CCl₄ solution [1]. For 2-methylthiobenzaldehyde, δ(CHO) is reported as 10.27 ppm [2], significantly downfield of typical benzaldehyde aldehydic protons (~10.0 ppm). This pronounced deshielding arises from the close approach of the aldehydic C-H bond to the 3p lone-pair orbitals on sulfur, an interaction that is sensitive to the alkyl group's steric bulk [1]. The allylthio substituent is thus expected to impart a characteristic aldehydic proton chemical shift that can serve as a diagnostic marker of successful synthesis and a probe of molecular conformation.

NMR Spectroscopy Electronic Effects Structural Elucidation

Validated Application Scenarios for 2-(Allylthio)benzaldehyde in Research and Development


Synthesis of 1,2-Benzisothiazoles and 3-Halo-1,2-Benzisothiazoles

2-(Allylthio)benzaldehyde and other 2-(alkylthio)benzaldehydes are employed as key starting materials in patented processes for the production of 1,2-benzisothiazoles and their 3-halo derivatives [1]. The ortho-allylthio aldehyde architecture enables intramolecular cyclization pathways that are inaccessible with non-ortho-substituted or oxygen-linked analogs, delivering heterocyclic scaffolds of interest in agrochemical and pharmaceutical development.

Medicinal Chemistry: Antiviral Drug Discovery Targeting Flaviviruses

Based on direct SAR evidence demonstrating that allylthio-substituted thiadiazoles exhibit higher anti-Zika virus activity than their allylamino and propargylthio counterparts [2], 2-(allylthio)benzaldehyde is a strategic building block for constructing novel flavivirus inhibitors. Its aldehyde functionality permits condensation with hydrazines, amines, and other nucleophiles to generate diverse heterocyclic cores bearing the activity-enhancing allylthio motif.

Conformational Probes and NMR Methodology Development

The pronounced sensitivity of the aldehyde group‘s O-syn/O-trans equilibrium to the steric bulk of the alkylthio substituent in 2-(alkylthio)benzaldehydes, coupled with the characteristically large aldehydic proton chemical shift [3], makes 2-(allylthio)benzaldehyde a valuable model compound for investigating lone-pair repulsion effects, intramolecular noncovalent interactions, and for calibrating NMR pulse sequences designed to detect conformational exchange.

Polymer and Materials Chemistry: Thiol-Ene Functionalization

The terminal alkene of the allylthio group in 2-(allylthio)benzaldehyde is poised for thiol-ene click chemistry, enabling the covalent attachment of the benzaldehyde core to thiol-functionalized polymers, surfaces, or biomolecules under mild, radical-mediated conditions. This orthogonal reactivity—where the aldehyde remains intact for subsequent conjugation—is not available with saturated alkylthio analogs and provides a versatile platform for constructing functional materials and bioconjugates.

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